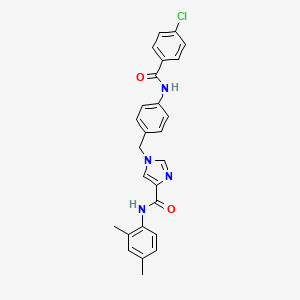
N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and chemical stability.Aplicaciones Científicas De Investigación
-
Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
- Application: This research involves the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .
- Method: The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .
- Results: The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
-
Application of (4+3) Cycloaddition Strategies in the Synthesis of Natural Products
- Application: (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, we summarize some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products .
- Method: Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
- Results: Their syntheses have exploited the functional group endowed (4+3) cycloadducts resulting from these reactions, highlighting the utility of this methodology for the synthesis of a range of complex molecules .
-
Liquid Organic Hydrogen Carrier (LOHC) Electrochemistry
- Application: Amidst the global pursuit of clean and sustainable energy, the transition towards hydrogen economy holds immense promise, yet is encumbered by significant storage challenges. Liquid organic hydrogen carrier (LOHC) electrochemistry emerges as a promising solution to enable efficient and sustainable hydrogen storage .
- Method: This involves the use of LOHCs for the storage and transport of hydrogen .
- Results: This technology could potentially revolutionize the hydrogen economy by addressing the significant storage challenges currently faced .
-
Synthesis of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
- Application: This research involves the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .
- Method: The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .
- Results: The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
-
Application of (4+3) Cycloaddition Strategies in the Synthesis of Natural Products
- Application: (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, we summarize some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products .
- Method: Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
- Results: Their syntheses have exploited the functional group endowed (4+3) cycloadducts resulting from these reactions, highlighting the utility of this methodology for the synthesis of a range of complex molecules .
-
Liquid Organic Hydrogen Carrier (LOHC) Electrochemistry
- Application: Amidst the global pursuit of clean and sustainable energy, the transition towards hydrogen economy holds immense promise, yet is encumbered by significant storage challenges. Liquid organic hydrogen carrier (LOHC) electrochemistry emerges as a promising solution to enable efficient and sustainable hydrogen storage .
- Method: This involves the use of LOHCs for the storage and transport of hydrogen .
- Results: This technology could potentially revolutionize the hydrogen economy by addressing the significant storage challenges currently faced .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as procedures for dealing with spills or exposure.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-11(7-10(9)2)18-22(20,21)12-5-6-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGVWNGGVEPQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)



![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2405823.png)
![N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2405824.png)
![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2405825.png)



![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2405832.png)